molecular formula C25H23ClN4O3S B15084991 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B15084991
M. Wt: 495.0 g/mol
InChI Key: UFWNAUDEVGWUFH-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide is a triazole-based acetamide derivative with a complex heterocyclic structure. Its molecular formula is C27H24ClN5O3S, and it features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group.

This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to the pharmacophoric triazole and sulfanyl groups . Its structural complexity necessitates advanced spectroscopic methods (e.g., NMR, IR) and crystallographic techniques (e.g., SHELX refinement) for characterization .

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-16-4-13-22(33-3)21(14-16)27-23(31)15-34-25-29-28-24(17-5-11-20(32-2)12-6-17)30(25)19-9-7-18(26)8-10-19/h4-14H,15H2,1-3H3,(H,27,31)

InChI Key

UFWNAUDEVGWUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using suitable halogenated precursors.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, often using thiourea or similar reagents.

    Formation of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with 2-methoxy-5-methylphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and mechanism of action in biological systems.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

    Cellular Pathways: The compound may interfere with cellular pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its combination of substituents. Below is a detailed comparison with structurally related triazole-acetamide derivatives:

Table 1: Substituent-Based Comparison
Compound Name Key Substituents Molecular Formula Notable Properties Reference
Target Compound 4-Cl-phenyl, 4-OMe-phenyl, 2-OMe-5-Me-phenyl C27H24ClN5O3S Enhanced lipophilicity; potential dual antimicrobial/anti-inflammatory activity
2-{[4-Amino-5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Fluoro-4-Methylphenyl)Acetamide 4-F-phenyl, NH2, 3-F-4-Me-phenyl C17H15F2N5OS Higher electronegativity; improved antifungal activity
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide 4-Cl-phenyl, 4-Me-phenyl, 4-phenoxy-phenyl C29H23ClN4O2S Increased steric bulk; selective COX-2 inhibition
2-({5-[(Benzo[d]Thiazol-2-ylMethyl)Thio]-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl}Thio)-N-(3-Methylphenyl)Acetamide Benzothiazole, 4-OMe-phenyl, 3-Me-phenyl C27H24N6O2S2 Extended π-system; potent anticancer activity (IC50 < 10 µM)

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